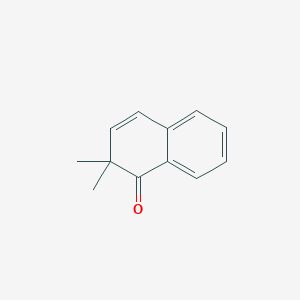

1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene

説明

Significance of Dihydronaphthalene Derivatives as Synthetic Intermediates and Scaffolds

Dihydronaphthalene derivatives are highly valued building blocks in organic synthesis. Their molecular architecture, which combines both aromatic and aliphatic characteristics, makes them versatile scaffolds for constructing complex molecular targets. Aryldihydronaphthalenes (ADHNs) are widely present in numerous natural products and bioactive compounds, spurring extensive research into their synthesis and application. rsc.org

These scaffolds are crucial synthetic intermediates in the total synthesis of complex natural products. rsc.org For instance, certain dihydronaphthalene derivatives serve as key precursors in the synthesis of lignans (B1203133) like (–)-podophyllotoxin, a potent antitumor agent. rsc.org Furthermore, the dihydronaphthalene framework is a privileged structure in medicinal chemistry. Synthetic analogues have been developed as potent anticancer agents, some of which function by inhibiting tubulin polymerization, a critical process for cell division. rsc.orgnih.gov The strategic placement of functional groups on the dihydronaphthalene core allows for the fine-tuning of biological activity, leading to compounds with high cell growth inhibition against various tumor cell lines. rsc.orgnih.gov Beyond medicine, naphthalene (B1677914) derivatives are precursors in the manufacturing of dyes, pigments, and rubber processing chemicals. wikipedia.org The development of advanced synthetic methods, such as asymmetric C-H hydroxylation for the kinetic resolution of epoxides like 1,2-dihydronaphthalene (B1214177) oxide, further underscores the importance of these structures in stereoselective synthesis. acs.org

Evolution of Research on Naphthalenone Structures in Synthetic Chemistry

Research into naphthalenone structures, including the dihydronaphthalene-based ketones, has evolved significantly, driven by the need for efficient and selective synthetic methodologies. Early work often relied on classical methods, but the field has seen the advent of powerful transition-metal-catalyzed reactions and acid-catalyzed cyclizations.

Modern synthetic strategies frequently employ tetralone derivatives as starting materials. nih.govnih.gov For example, 6-methoxy-1-tetralone (B92454) can be converted through a series of steps into various functionalized dihydronaphthalene analogues. nih.govnih.gov Key transformations in these syntheses include the formation of hydrazones, reactions with isothiocyanates, and subsequent cyclizations to build complex heterocyclic systems fused to the dihydronaphthalene core. nih.gov

In recent decades, several innovative methods for constructing the dihydronaphthalene ring system have been reported. These include:

Intramolecular Heck Reactions: This powerful palladium-catalyzed reaction has been used to prepare dihydronaphthalene structures, including in the asymmetric synthesis of (+)-linoxepin. rsc.org

Lewis Acid-Catalyzed Reactions: Lewis acids can facilitate the rearrangement and cyclization of naphthalene derivatives to furnish the desired scaffolds. BF₃·OEt₂ has been used to promote the conversion of adducts into 1-oxo-1,2-dihydronaphthalene structures. nih.goviucr.org

Oxidative Coupling Reactions: Iron(III) chloride has been shown to catalyze the oxidative coupling of precursors to form dihydronaphthalene structures through a 6π electrocyclization mechanism, often with superior yields and selectivity compared to conventional oxidants. rsc.org

Electrophilic Cyclization: Diverse electrophilic reagents can induce the cyclization of aryl-tethered alkynes, allowing for the incorporation of various functional groups onto the resulting 3-sulfenyl-1,2-dihydronaphthalene products. rsc.org

These advancements have broadened the accessibility of dihydronaphthalene and naphthalenone derivatives, facilitating their exploration in medicinal chemistry and materials science. rsc.orgnih.gov

Unique Structural Features and Reactivity Potential of 1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene

This compound is a molecule whose chemical behavior is dictated by a unique combination of structural features. It possesses a partially saturated naphthalene ring system, with a ketone (oxo) group at the C1 position and a gem-dimethyl group at the C2 position. This substitution pattern prevents enolization towards the C2 position and influences the conformation and reactivity of the molecule.

X-ray crystallography studies of related 1-oxo-1,2-dihydronaphthalene derivatives reveal that the dihydronaphthalene ring system is not planar. nih.goviucr.org The cyclohexa-1,3-diene portion of the ring system typically adopts a non-planar conformation, such as a half-chair or boat form. nih.gov In these structures, the carbonyl oxygen atom deviates significantly from the mean plane of the ring system. nih.goviucr.orgnih.gov This non-planar geometry is a key structural feature influencing how the molecule interacts with reagents and catalysts.

The reactivity of this compound has been studied specifically in the context of alumina-catalyzed reactions. acs.org At 350°C over an alumina (B75360) catalyst, it undergoes a smooth reduction-rearrangement to produce 1,2-dimethylnaphthalene (B110214) in high yield (84-98%). acs.org This transformation is proposed to proceed via an initial reduction of the ketone to a carbinol, followed by dehydration and a neopentyl-type rearrangement involving the migration of a methyl group from C-2 to C-1. acs.org This specific reaction pathway highlights the influence of the gem-dimethyl group on the reactivity of the naphthalenone core. The reactions of its isomer, 1-oxo-4,4-dimethyl-1,4-dihydronaphthalene, are distinctly dependent on catalyst acidity, yielding different sets of methylated naphthalene products, which underscores the profound impact of substituent placement on the chemical behavior of these naphthalenone structures. acs.org

Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O | smolecule.com |

| Molecular Weight | 172.22 g/mol | smolecule.com |

| Appearance | Yellowish-brown solid | smolecule.com |

| Melting Point | 30-32°C | smolecule.com |

| Boiling Point | 243-244°C | smolecule.com |

| Solubility | Insoluble in water; soluble in ethanol, chloroform | smolecule.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-dimethylnaphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWSDWVTRYPWLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C2C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16020-15-8 | |

| Record name | 2,2-dimethyl-1,2-dihydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Approaches for 1 Oxo 2,2 Dimethyl 1,2 Dihydronaphthalene

Retrosynthetic Analysis and Key Disconnections in the Synthesis of 1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene

A retrosynthetic analysis of this compound reveals a logical and well-established disconnection approach centered on the formation of the tetralone core. The primary disconnection strategy involves an intramolecular Friedel-Crafts acylation, a powerful and widely used method for constructing six-membered rings fused to an aromatic system. acs.orgmasterorganicchemistry.comdatapdf.comchemistrysteps.com

The key disconnection breaks the bond between the carbonyl carbon and the aromatic ring. This leads back to a carboxylic acid or acyl chloride precursor, specifically 4-phenyl-3,3-dimethylbutanoic acid or its corresponding acyl chloride. This precursor already contains the requisite gem-dimethyl group at the benzylic position.

Further disconnection of this butyric acid derivative involves breaking the C-C bond between the phenyl group and the C4 carbon, leading to simpler aromatic starting materials like benzene (B151609) or a substituted derivative, and a suitable four-carbon chain with the gem-dimethyl substitution. However, a more practical forward synthesis would likely start with a precursor already containing the phenyl group.

A plausible synthetic precursor for the intramolecular Friedel-Crafts acylation is 4-phenyl-3,3-dimethylbutanoyl chloride. This can be prepared from the corresponding carboxylic acid, which in turn can be synthesized through various established methods. One potential route to the carboxylic acid involves the alkylation of a phenylacetic acid derivative.

The intramolecular Friedel-Crafts acylation is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), or a strong protic acid like polyphosphoric acid (PPA). masterorganicchemistry.comdatapdf.comorgsyn.org The reaction proceeds via the formation of an acylium ion, which then undergoes electrophilic aromatic substitution onto the tethered benzene ring to form the six-membered ketone ring of the tetralone. The ortho-cyclization is generally favored due to the formation of a stable six-membered ring. datapdf.com

Convergent and Divergent Synthetic Pathways to this compound and its Analogues

The synthesis of this compound and its analogs can be strategically designed using both convergent and divergent approaches to generate molecular diversity for various applications, including the development of bioactive compounds. nih.govnih.govrollins.edunih.govchemrxiv.orgresearchgate.netnih.gov

Convergent Synthesis:

A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. rollins.edunih.govnih.gov For more complex analogs of this compound, where the aromatic ring or the aliphatic part bears intricate substituents, a convergent strategy can be highly efficient.

For instance, a substituted phenylboronic acid and a suitably functionalized butenoic acid derivative could be coupled via a Suzuki coupling reaction. The resulting intermediate could then be elaborated to the carboxylic acid precursor for the final intramolecular Friedel-Crafts acylation. This approach allows for the modular and flexible introduction of various substituents on both fragments, leading to a library of diverse analogs.

Divergent Synthesis:

A divergent synthesis strategy begins with a common intermediate that is progressively diversified to yield a range of structurally related compounds. nih.govnih.govresearchgate.net The core structure of this compound serves as an excellent scaffold for divergent synthesis.

Starting from the parent compound, various transformations can be performed to introduce functional groups at different positions. For example, the ketone functionality can be a versatile handle for a variety of reactions:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride, opening pathways to ethers and esters.

Wittig Reaction: Reaction with phosphorus ylides can introduce a double bond at the C1 position, which can be further functionalized.

Aldol (B89426) Condensation: The α-protons to the carbonyl are not present in the target molecule, but derivatization to introduce an enolizable proton would allow for aldol reactions to build more complex structures.

Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce substituents. The directing effects of the existing alkyl and acyl groups would need to be considered.

This divergent approach allows for the rapid generation of a library of analogs from a common, readily accessible starting material, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery. nih.govscispace.com

Catalytic Strategies in the Formation of this compound Framework

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The construction of the dihydronaphthalene framework can benefit significantly from various transition metal-catalyzed reactions.

Transition Metal-Catalyzed Cyclization and Annulation Reactions

Transition metal catalysis offers a powerful toolkit for the synthesis of cyclic and polycyclic structures.

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the cyclization of enynes and related systems. figshare.comntnu.edubeilstein-journals.orgorganicreactions.orgresearchgate.net Gold-catalyzed reactions often proceed through tandem or cascade sequences, rapidly building molecular complexity from simple starting materials.

For the synthesis of dihydronaphthalenone frameworks, a gold-catalyzed cyclization of a suitably designed enyne precursor could be envisioned. For example, a 1-alkynyl-2-vinylbenzene derivative could undergo a gold-catalyzed cyclization to form the dihydronaphthalene ring system. The specific substitution pattern on the starting material would dictate the final structure. While a direct gold-catalyzed synthesis of this compound from a simple precursor is not explicitly reported, the principles of gold catalysis offer a promising avenue for the development of novel synthetic routes to this and related structures. figshare.com

Copper-catalyzed reactions, particularly cycloadditions and annulations, are well-established methods for the synthesis of carbocyclic and heterocyclic systems. nih.govrsc.orgnih.govrsc.orgdntb.gov.ua These reactions often proceed with high regio- and stereoselectivity.

The synthesis of dihydronaphthalene derivatives can be achieved through copper-catalyzed annulation reactions. For instance, a copper-catalyzed [4+2] cycloaddition between a diene and a dienophile could be a viable strategy. More relevant to the target structure, copper-catalyzed intramolecular cyclizations of unsaturated precursors have been reported to yield dihydronaphthalene skeletons. While a direct application to this compound is not readily found in the literature, the versatility of copper catalysis suggests its potential in developing new synthetic approaches.

Cobalt catalysis has gained prominence for various organic transformations, including C-H activation and amination reactions. While not directly involved in the formation of the carbocyclic framework of this compound, cobalt-catalyzed amination could be a powerful tool for the late-stage functionalization of the dihydronaphthalene core, leading to valuable analogs.

Cobalt-catalyzed C-H amination allows for the direct introduction of a nitrogen-containing group at a C-H bond, a highly atom-economical and efficient process. For a dihydronaphthalene derivative, this could potentially occur at various positions on the aromatic or aliphatic part of the molecule, depending on the directing groups and reaction conditions. This strategy would be particularly useful in a divergent synthetic approach to generate a library of amino-substituted dihydronaphthalene analogs for biological screening.

Organocatalytic and Biocatalytic Routes

The pursuit of greener and more efficient chemical syntheses has elevated the roles of organocatalysis and biocatalysis. nih.gov These fields utilize small organic molecules and enzymes, respectively, to catalyze chemical transformations, often under mild conditions and with high selectivity. nih.govethernet.edu.et

Organocatalysis employs metal-free organic molecules to accelerate reactions. ethernet.edu.et For transformations related to dihydronaphthalene synthesis, chiral amines and their derivatives, such as proline, can function as effective catalysts for asymmetric reactions, guiding the formation of specific stereoisomers. nih.gov

Biocatalysis harnesses the inherent selectivity of enzymes, which are nature's catalysts. nih.gov For dihydronaphthalene derivatives, enzymes such as peroxygenases and lipases offer pathways to functionalized products. These enzymatic reactions are noted for their high specificity and ability to operate under environmentally benign aqueous conditions. acs.orgresearchgate.net

Asymmetric Catalysis in Related Dihydronaphthalene Synthesis

Asymmetric catalysis is a cornerstone for creating enantiomerically pure chiral molecules, which is of paramount importance in pharmaceutical development. nih.govscirp.org This approach uses a small amount of a chiral catalyst to generate large quantities of a single enantiomer from a prochiral substrate. researchgate.net In the context of dihydronaphthalene synthesis, transition metal catalysis and organocatalysis are prominent strategies.

Transition metal complexes featuring chiral ligands are highly effective. For instance, the asymmetric hydrogenation of 1-aryl-3,4-dihydronaphthalenes has been achieved with high enantioselectivity using iridium-based catalysts. nih.gov Similarly, rhodium catalysts with chiral phosphine (B1218219) ligands like BINAP have been instrumental in chirally catalyzed hydrogenation and oxidation reactions. researchgate.net These methods allow for precise control over the stereochemistry during the synthesis of the dihydronaphthalene core. researchgate.netnih.gov

The table below summarizes key findings in asymmetric catalysis relevant to dihydronaphthalene synthesis.

| Catalyst Type | Ligand/Catalyst | Substrate Type | Transformation | Enantiomeric Ratio/Excess (e.r. / ee) |

| Iridium | f-binaphane L7 | Dihydro-β-carbolines | Hydrogenation/Lactamization | Highly Stereoselective |

| Iridium | (S,S)-f-spiroPhos | 1-Aryl-3,4-dihydronaphthalenes | Asymmetric Hydrogenation | up to 99:1 e.r. |

| Organocatalyst | Spirobicyclic Pyrrolidine | Indole (B1671886) Derivatives | Enantioselective Synthesis | 76–94% e.e. |

This table presents examples of asymmetric catalysis used in the synthesis of related heterocyclic and carbocyclic structures, demonstrating the potential for application in chiral 1,2-dihydronaphthalene (B1214177) synthesis.

Enzymatic Transformations Leading to Dihydronaphthalene Derivatives

Enzymes provide powerful and highly selective tools for the synthesis of complex organic molecules. acs.org Fungal peroxygenases, a distinct superfamily of heme-thiolate enzymes, are capable of catalyzing a range of oxygenation reactions, including hydroxylations and epoxidations. acs.org

Research on the enzymatic conversion of 1,2-dihydronaphthalene by unspecific peroxygenases (UPOs) from fungi such as Agrocybe aegerita (AaeUPO) and Coprinellus radians (CraUPO) has demonstrated that these biocatalysts can mediate epoxidation. acs.org However, these reactions can be accompanied by subsequent hydroxylation, leading to the formation of 1-hydroxy- and 2-hydroxy-1,2-dihydronaphthalene, which can then aromatize to form naphthols. acs.org Another enzymatic pathway involves desaturase enzymes, such as those from Corynebacterium cyclohexanicum, which can catalyze aromatization through dehydrogenation. acs.org

| Enzyme | Source Organism | Substrate | Key Transformation | Product(s) |

| Unspecific Peroxygenase (UPO) | Agrocybe aegerita, Coprinellus radians | 1,2-Dihydronaphthalene | Epoxidation, Hydroxylation | Epoxide, Naphthalene (B1677914) Hydrates (2-hydroxy- and 1-hydroxy-1,2-dihydronaphthalene) |

| Desaturase I & II | Corynebacterium cyclohexanicum | 4-Oxocyclohexanecarboxylic acid | Dehydrogenation, Aromatization | 4-Hydroxybenzoic acid |

This table summarizes enzymatic transformations that are analogous or directly applicable to the functionalization of dihydronaphthalene systems.

Photochemical and Electrochemical Synthesis Methods

Photochemical and electrochemical methods offer unique, energy-efficient pathways for organic synthesis by accessing reactive intermediates that are often inaccessible through thermal methods. nih.gov Photochemistry utilizes light to generate electronically excited states, altering a compound's reactivity and enabling powerful transformations. nih.gov For example, photo-excited naphthalene can be reduced by triethylamine (B128534) to yield dihydronaphthalenes through a proposed electron-transfer mechanism. semanticscholar.org Furthermore, the photolysis of precursors like 4-diazonaphthalen-1(4H)-one can lead to a variety of dihydronaphthalene products. google.com

Electrochemistry uses electrical current to drive chemical reactions. nih.gov The combination of photochemistry and electrochemistry in photoelectrochemical (PEC) cells is an emerging strategy for organic synthesis. psu.edu This merger can facilitate challenging reactions like C-H activations and dehydrogenative cross-couplings under mild conditions, representing a sustainable approach to functionalizing aromatic systems. psu.edu Another relevant method is the thermolysis of dihydrobenzocyclobutenes, which generates o-quinodimethanes that subsequently undergo electrocyclic reactions to afford dihydronaphthalenes. google.com

Friedel-Crafts Acylation as a Prominent Synthetic Route for this compound

The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction and a classic method for synthesizing aryl ketones, including the tetralone core of the target molecule. researchgate.netpsu.edu The synthesis of this compound (also known as 2,2-dimethyl-1-tetralone) typically proceeds via an intramolecular Friedel-Crafts cyclization of a suitable precursor, most commonly 3,3-dimethyl-4-phenylbutanoic acid or its corresponding acyl chloride. scirp.orgorganic-chemistry.org

In this reaction, a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid is used to promote the electrophilic attack of the acyl group onto the aromatic ring, leading to the formation of the fused six-membered ring. scirp.orgresearchgate.net Modern variations have focused on developing greener and more efficient catalysts. For instance, solid acid catalysts like H-Beta zeolites have been shown to effectively catalyze the dehydrative intramolecular cyclization of 4-arylbutyric acids to yield 1-tetralone (B52770) derivatives with high efficiency. scirp.org One reported synthesis involves the methylation of 1-tetralone using sodium hydride and methyl iodide to introduce the gem-dimethyl group at the C2 position, yielding the target compound. organic-chemistry.org

| Catalyst / Reagent | Precursor | Conditions | Yield | Reference |

| H-Beta Zeolite | 4-Phenylbutyric acid | Fixed-bed reactor, 220°C | 81.2% (α-tetralone) | scirp.org |

| Lewis Acids (e.g., Bi(OTf)₃) | 4-Arylbutyric acids | - | Good yields | scirp.org |

| Aluminum Chloride (AlCl₃) | 4-Phenylbutanoyl chloride | - | - | researchgate.net |

| Sodium Hydride (NaH), Methyl Iodide | 1-Tetralone | THF | 83% | organic-chemistry.org |

This table illustrates various catalytic systems and reagents used for the synthesis of the tetralone core structure via Friedel-Crafts acylation and subsequent alkylation.

Hydroformylation and Oxidative Approaches for this compound

Hydroformylation, also known as the oxo process, is a powerful industrial reaction that adds a formyl group (-CHO) and a hydrogen atom across an alkene's double bond, typically using a transition metal catalyst like cobalt or rhodium. chemicalbook.com While not a direct route to this compound, hydroformylation can be used to synthesize key aldehyde intermediates. For example, rhodium-catalyzed intramolecular hydroacylation of ortho-allylbenzaldehydes provides an efficient route to 3,4-dihydronaphthalen-1(2H)-one products. chemicalbook.com This demonstrates the potential of hydroformylation-based domino reactions to construct the tetralone skeleton. chemicalbook.com

Oxidative approaches often provide a more direct pathway. A highly effective method for synthesizing α-tetralones is the regioselective benzylic oxidation of the corresponding tetrahydronaphthalene precursors. acs.org Oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are particularly efficient for this transformation, yielding the desired α-tetralone in high yields when conducted in refluxing aqueous acetic acid. acs.org Additionally, electrochemical methods can achieve oxidative cyclization; for instance, the anodic oxidation of carboxylic acids can trigger a Hofer–Moest, intramolecular Friedel–Crafts alkylation sequence to form tetrahydronaphthalene structures. nih.gov

Stereoselective Control in the Synthesis of Chiral 1,2-Dihydronaphthalene Derivatives

Achieving stereoselective control is a critical challenge in modern organic synthesis, particularly when constructing molecules with defined three-dimensional structures. scirp.org For chiral 1,2-dihydronaphthalene derivatives, several advanced strategies are employed to control the formation of stereocenters.

Catalyst-based stereocontrol is a dominant strategy, where a chiral catalyst directs the reaction to favor one enantiomer. researchgate.net This includes:

Asymmetric Hydrogenation: Using chiral rhodium or iridium complexes with ligands like DTBM-SEGPHOS to reduce prochiral alkenes with high enantioselectivity. chemicalbook.com

Asymmetric Hydrosilylation: Chiral frustrated Lewis pairs (FLPs) have been used for the highly stereoselective reduction of diketones to produce chiral diols, a technique applicable to ketone precursors of dihydronaphthalenes. researchgate.net

Copper-Catalyzed Dearomative Cyclization: This method can be used to construct chiral polycyclic N-heterocycles from indole derivatives, showcasing a pathway that could be adapted for carbocyclic systems.

Substrate-based stereocontrol relies on a pre-existing chiral center within the starting material to influence the stereochemical outcome of subsequent transformations. scirp.org

Chiral auxiliaries offer another robust method. Here, a chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, after which the auxiliary is removed. This approach can be highly effective, and techniques like "double asymmetric synthesis," which uses two chiral auxiliaries, can achieve exceptionally high diastereoselectivity.

The table below provides a comparative overview of different stereoselective methods applicable to the synthesis of chiral cyclic compounds.

| Method | Catalyst / Auxiliary | Key Feature | Stereoselectivity Achieved |

| Asymmetric Hydrosilylation | Chiral Frustrated Lewis Pair (FLP) | Concurrent control of regio-, diastereo-, and enantioselectivity. | up to 97% ee |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂, (R)-DTBM-SEGPHOS | Endo- and enantioselective hydroacylation. | Excellent enantioselectivities |

| Dearomative Cyclization | Copper / Chiral Ligand | Asymmetric construction of fused rings from alkynes. | Outstanding diastereo- and enantioselectivities |

| Chiral Auxiliary | Evans Auxiliaries, etc. | Stoichiometric use of a removable chiral director. | High diastereoselectivity |

This table compares various strategies for achieving stereocontrol in synthetic reactions relevant to the construction of chiral dihydronaphthalene derivatives.

Mechanistic Investigations of Chemical Transformations Involving 1 Oxo 2,2 Dimethyl 1,2 Dihydronaphthalene

Reactivity of the Carbonyl Group and Enone System

The conjugated enone system is the primary site of reactivity in 1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene. The carbonyl group imparts electrophilicity to the carbon atom it is attached to, while the olefinic bond extends this electrophilicity to the β-carbon through resonance. This electronic setup allows the molecule to react with a wide array of nucleophiles and to undergo various reduction, oxidation, and condensation reactions.

Nucleophilic Addition Reactions and Subsequent Functionalizations

The carbonyl carbon of this compound is electrophilic and, as is characteristic of ketones, susceptible to nucleophilic attack. This can involve the addition of organometallic reagents or other carbon- and heteroatom-based nucleophiles. While specific studies on this exact molecule are not extensively detailed in the provided literature, the general reactivity of carbonyl compounds suggests that it would readily participate in such reactions, leading to the formation of tertiary alcohols. These subsequent functionalizations are foundational for creating more complex molecular architectures.

Reductions and Oxidations of the Carbonyl Moiety

The carbonyl group of this compound can be selectively reduced to the corresponding alcohol. smolecule.com Common laboratory reducing agents such as lithium aluminum hydride are effective for this transformation. smolecule.com

A notable transformation is the alumina-catalyzed reduction-rearrangement reaction with methanol (B129727) at elevated temperatures. acs.org At 350°C, this compound undergoes a smooth conversion to 1,2-dimethylnaphthalene (B110214) in high yields. acs.org The proposed mechanism for this reaction involves an initial reduction of the ketone to a carbinol intermediate, followed by dehydration accompanied by a neopentyl-type rearrangement where a methyl group migrates from the C-2 to the C-1 position. acs.org

| Catalyst | Temperature (°C) | Reactant | Main Product | Yield (%) |

| Alumina (B75360) | 350 | This compound (with Methanol) | 1,2-Dimethylnaphthalene | 84-98 |

This table summarizes the conditions for the alumina-catalyzed reduction-rearrangement of this compound. acs.org

Information regarding the direct oxidation of the carbonyl moiety in this compound is less prevalent. However, oxidative processes are relevant in the synthesis of related compounds, such as the conversion of tetralone intermediates into 1-oxo derivatives using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Condensation Reactions with Nucleophiles

The electrophilic nature of the carbonyl carbon allows this compound to participate in condensation reactions with various nucleophiles. smolecule.com These reactions are fundamental to its utility in synthesizing more complex organic molecules. smolecule.com For instance, reactions analogous to the aldol (B89426) condensation can be envisioned, where an enolate attacks the carbonyl group. Research on related structures, such as 3,5,5-trimethylcyclohex-2-en-1-one, demonstrates that the allylic methyl groups can be deprotonated to initiate aldol-type condensations with aldehydes. nih.gov This subsequent product, a dienone, can then engage in further cycloaddition reactions. nih.gov

Reactions Involving the Olefinic Portion of the Dihydronaphthalene Ring

The carbon-carbon double bond in the dihydronaphthalene ring, being part of an enone system, is activated towards certain addition reactions. Its reactivity is distinct from that of the isolated carbonyl group, allowing for selective transformations at the olefinic site.

Conjugate Addition Reactions

The β-carbon of the enone system in this compound is an electrophilic center, making it susceptible to 1,4-addition, or conjugate addition, by soft nucleophiles. This is a characteristic reaction of α,β-unsaturated carbonyl compounds. While specific examples detailing this reaction for the title compound are not extensively documented in the search results, this pathway remains a mechanistically plausible and important aspect of its reactivity profile, leading to the formation of 3-substituted tetralone derivatives.

Cycloaddition Reactions (e.g., Diels-Alder)

The diene portion of the 1,2-dihydronaphthalene (B1214177) ring system can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In these transformations, the dihydronaphthalene derivative can act as the diene component, reacting with a dienophile to form new cyclic structures.

Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have been shown to catalyze [4+2] cycloaddition reactions involving related naphthalene (B1677914) structures. For example, the reaction between isobenzofuran-dimethyl acetylenedicarboxylate (DMAD) adducts can be transformed into 1,2-dihydronaphthalene derivatives. nih.govrsc.org In a specific instance, a 1,3-diphenylisobenzofuran-DMAD adduct was treated with BF₃·OEt₂ in dichloromethane at room temperature, yielding a dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate product in 94% yield. researchgate.net The resulting cyclohexa-1,3-diene ring in this product adopts a half-chair conformation. nih.govresearchgate.netiucr.org

Studies on structurally similar α,β-unsaturated 4,4-dimethyl-1-tetralones, which also possess a conjugated system, have shown them to be effective dienophiles in Diels-Alder reactions when activated by a Lewis acid like tin(IV) chloride (SnCl₄). nih.gov This highlights the versatility of the dihydronaphthalene scaffold in cycloaddition chemistry, acting as either the diene or, in related systems, the dienophile.

| Diene | Dienophile | Catalyst/Conditions | Product Type | Yield (%) |

| 1,3-Diphenylisobenzofuran-DMAD adduct | (intramolecular rearrangement) | BF₃·OEt₂, DCM, rt, 5 min | Dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate | 94 |

| Various Dienes | α-activated 4,4-dimethyl-1-tetralones | SnCl₄, Ether, 0°C to rt | Polycyclic Adducts | 74-99 |

This table presents examples of Diels-Alder and related cycloaddition reactions involving dihydronaphthalene precursors and analogs. researchgate.netnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring

The fused aromatic ring of this compound is a site of significant chemical reactivity, susceptible to both electrophilic and nucleophilic attack. The outcome of these reactions is governed by the electronic properties of the bicyclic system, which contains both an electron-rich aromatic ring and an α,β-unsaturated ketone moiety. The benzene-like portion of the molecule generally possesses aromatic character, making it amenable to substitution reactions typical of aromatic compounds. stackexchange.comstackexchange.com

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an incoming electrophile. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the ring. The dihydro-oxo-dimethyl portion of the molecule can be considered a complex alkyl substituent. In related naphthalenic systems, the α-positions (C5 and C8) are generally more reactive towards electrophiles than the β-positions (C6 and C7) due to the greater stability of the corresponding carbocation intermediates (Wheland intermediates).

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com

For this compound to undergo SNAr, a suitable leaving group (such as a halogen) would need to be present on the aromatic ring. The carbonyl group in the adjacent ring is an electron-withdrawing group, but its effect is transmitted through the ring system. The activation towards SNAr would be most pronounced if a leaving group were at the C5 or C7 position, which are para and ortho, respectively, to the point of fusion with the enone system. The mechanism typically proceeds via an addition-elimination pathway, where the nucleophile first adds to the ring to form a resonance-stabilized anion, followed by the departure of the leaving group to restore aromaticity. youtube.comyoutube.com The rate-determining step is usually the initial nucleophilic attack. youtube.com

Rearrangement Reactions and Fragmentations of this compound

The structural framework of this compound, featuring a strained, non-planar dihydronaphthalene ring system, makes it a candidate for various rearrangement and fragmentation reactions, particularly under thermal or catalytic conditions.

Under acidic conditions, the carbonyl oxygen of this compound can be protonated, initiating a cascade of rearrangements. A notable example is the alumina-catalyzed reaction of this compound in the presence of methanol at elevated temperatures (350°C). This transformation involves a smooth reduction-rearrangement process to yield 1,2-dimethylnaphthalene.

The proposed mechanism suggests an initial reduction of the ketone to a carbinol intermediate. This is followed by dehydration, which occurs in concert with a neopentyl-type rearrangement. One of the geminal methyl groups at the C2 position migrates to the C1 position, alleviating steric strain and leading to the formation of the thermodynamically stable aromatic naphthalene core. This reaction demonstrates high efficiency, with yields of 1,2-dimethylnaphthalene reported to be between 84-98%.

| Catalyst | Temperature (°C) | Reactant | Major Product | Yield (%) |

| Alumina | 350 | This compound | 1,2-Dimethylnaphthalene | 84-98 |

This table illustrates the high-yield, acid-catalyzed rearrangement of this compound to a stable aromatic product.

While specific studies on metal-mediated rearrangements of this compound are not extensively documented, related transformations provide insight into potential pathways. For instance, cobalt(II) porphyrin complexes have been used to catalyze the synthesis of substituted 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones. nih.gov This process involves the formation of a cobalt(III)-carbene radical intermediate, which then undergoes intramolecular reactions to form the dihydronaphthalene ring. nih.gov

By analogy, transition metal complexes could potentially interact with the π-system or the carbonyl group of this compound. Such interactions could facilitate skeletal rearrangements, ring-opening, or fragmentation reactions. For example, a metal catalyst could coordinate to the enone system, weakening the C-C bonds and promoting a rearrangement pathway different from that observed under acid catalysis. However, detailed mechanistic studies for such metal-mediated pathways on this specific substrate remain a subject for future investigation.

Chemo-, Regio-, and Stereoselectivity in Complex Reactions of this compound

The presence of multiple reactive sites—the carbonyl group, the carbon-carbon double bond, the aromatic ring, and α-protons—means that reactions involving this compound must contend with issues of selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over others. For example, in a reduction reaction, a selective reducing agent might reduce the carbonyl group to an alcohol without affecting the C=C double bond or the aromatic ring. Conversely, catalytic hydrogenation might reduce the C=C double bond or even the aromatic ring under harsher conditions, while leaving the carbonyl group intact.

Regioselectivity is the preference for reaction at one position over another. As discussed in the context of electrophilic aromatic substitution, an incoming electrophile is likely to preferentially attack the C5 or C8 positions of the naphthalene ring. researchgate.net In reactions involving the enone moiety, nucleophilic attack (e.g., Michael addition) would occur at the β-carbon (C3), while direct attack on the carbonyl would occur at C1.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. The non-planar, chiral nature of the dihydronaphthalene ring means that reagents can approach from two distinct faces (diastereotopic faces). The steric hindrance caused by the gem-dimethyl group at C2 would be a major factor in directing the stereochemical outcome of reactions at the C1 and C3 positions. For example, the hydrogenation of the double bond or the reduction of the carbonyl group would likely proceed from the less hindered face of the molecule, leading to a major diastereomer.

Theoretical studies, such as those using Density Functional Theory (DFT), are powerful tools for predicting and explaining the selectivity observed in complex reactions. elsevierpure.comresearchgate.net By calculating the energies of different transition states, it is possible to determine the most favorable reaction pathway and thus predict the chemo-, regio-, and stereochemical outcome. researchgate.net While specific comprehensive DFT studies on the complex reactions of this compound are limited, the principles derived from studies on similar α,β-unsaturated ketones and bicyclic systems are applicable. elsevierpure.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 Oxo 2,2 Dimethyl 1,2 Dihydronaphthalene for Mechanistic and Complex Structural Analysis

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Elucidation and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of organic molecules like 1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 0.001 atomic mass units. This precision allows for the unambiguous determination of a molecule's elemental formula from its measured mass. For this compound (C₁₂H₁₂O), HRMS would confirm the presence of the correct number of carbon, hydrogen, and oxygen atoms, distinguishing it from any isomers or isobaric impurities.

In the context of mechanistic studies, HRMS is invaluable for tracking the course of a reaction. By analyzing aliquots of a reaction mixture over time, it can identify starting materials, intermediates, byproducts, and final products. This allows for the detailed mapping of reaction pathways, such as those involved in the synthesis or degradation of dihydronaphthalene derivatives. The technique's high sensitivity and mass accuracy enable the confident identification of transient or low-concentration species that are critical to understanding the reaction mechanism.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments (e.g., 2D NMR)

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise covalent structure and connectivity of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are required for a definitive assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinylic protons of the dihydronaphthalene ring, and a characteristic singlet for the two equivalent methyl groups at the C2 position. The integration and splitting patterns (coupling constants) of the aromatic and vinylic signals would reveal their relative positions.

¹³C NMR: The carbon spectrum would show signals for the carbonyl carbon (C=O), the aromatic carbons, the vinylic carbons, the unique quaternary carbon at C2, and the methyl carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, allowing for the mapping of adjacent protons throughout the molecule's backbone, particularly within the aromatic and dihydronaphthyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a clear map of C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the molecule's three-dimensional structure and conformation in solution.

While specific spectral data for this compound is not detailed in the available literature, analysis of the parent 1,2-dihydronaphthalene (B1214177) structure provides reference chemical shifts for the ring protons that serve as a basis for interpreting more substituted analogs. chemicalbook.com

X-ray Crystallography for Solid-State Structural Analysis and Conformational Details

While single-crystal X-ray diffraction data for this compound itself is not prominently available, extensive studies have been performed on closely related 1-oxo-1,2-dihydronaphthalene derivatives. These analogs provide significant insight into the likely structural features of the core ring system. For example, the crystal structure of dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate reveals key conformational details that are likely shared across this class of compounds. iucr.orgnih.govresearchgate.net

Key findings from these analog structures include:

The 1,2-dihydronaphthalene ring system is not planar. nih.gov

The cyclohexa-1,3-diene portion of the ring system typically adopts a half-chair conformation. iucr.orgresearchgate.net

The carbonyl oxygen atom is significantly displaced from the mean plane of the dihydronaphthalene ring system. iucr.orgresearchgate.net In one derivative, this deviation was measured to be 0.618 Å. researchgate.net

The crystal packing is often stabilized by a network of intermolecular interactions, including C—H⋯O hydrogen bonds and π–π stacking interactions. iucr.org

These structural motifs are fundamental to understanding the molecule's physical properties and how it interacts with other molecules.

Interactive Data Table: Crystallographic Data for an Analogous Compound, Dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.8021 |

| b (Å) | 7.4706 |

| c (Å) | 17.8599 |

| β (°) | 96.581 |

| Volume (ų) | 2094.49 |

| Conformation | Half-chair |

| Carbonyl O Deviation (Å) | 0.618 |

| Key Intermolecular Forces | C—H⋯O interactions, π–π interactions |

Vibrational Spectroscopy (IR, Raman) for Probing Specific Bond Vibrations and Molecular Interactions

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. nih.govmdpi.com Each bond within a molecule vibrates at a characteristic frequency, and these frequencies provide a unique "fingerprint" that can be used for identification and structural analysis. youtube.com The two techniques are complementary, as their selection rules differ. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment. ksu.edu.sauni-siegen.de For this compound, the most prominent and diagnostic peak in the IR spectrum would be a strong absorption corresponding to the C=O (carbonyl) stretching vibration, typically found in the range of 1670-1700 cm⁻¹. Other expected absorptions include those for aromatic C=C stretching (around 1600 cm⁻¹), vinylic C=C stretching, and various C-H stretching and bending modes.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that detects vibrations causing a change in the molecule's polarizability. ksu.edu.sauni-siegen.de While the carbonyl stretch is also visible in Raman, non-polar bonds like C=C and C-C often produce stronger Raman signals than IR signals. Therefore, Raman spectroscopy would be particularly useful for characterizing the vibrations of the naphthalene (B1677914) backbone and the gem-dimethyl group.

Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives and Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze chiral molecules—molecules that are non-superimposable on their mirror images. vu.nl These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light.

The parent compound, this compound, is achiral as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it does not exhibit any CD or ORD signal.

However, these techniques would become essential if applicable to chiral derivatives. If a chiral center were introduced into the molecule, for example, through an asymmetric synthesis or by adding a chiral substituent, the resulting enantiomers would produce mirror-image CD and VCD (Vibrational Circular Dichroism) spectra. nih.govrsc.org These techniques would then be indispensable for:

Assigning Absolute Configuration: By comparing experimental CD spectra with theoretical spectra calculated using computational methods, the absolute stereochemistry (R or S configuration) of a chiral center can be determined.

Determining Enantiomeric Excess (ee): The magnitude of the CD or ORD signal is proportional to the concentration difference between the two enantiomers, allowing for the quantification of the purity of a chiral sample.

Probing Solution-State Conformation: Chiroptical signals are highly sensitive to the three-dimensional structure of a molecule, providing insights into the preferred conformations of chiral molecules in solution. rsc.org

Derivatization, Analog Synthesis, and Structure Reactivity Relationship Studies of 1 Oxo 2,2 Dimethyl 1,2 Dihydronaphthalene

Synthesis of Substituted 1-Oxo-1,2-dihydronaphthalene Analogues

The synthesis of substituted 1-oxo-1,2-dihydronaphthalene analogues has been achieved through a variety of chemical transformations, allowing for the introduction of diverse functional groups onto the dihydronaphthalene core. These substitutions can modulate the electronic and steric properties of the parent compound, providing a basis for fine-tuning its reactivity and potential biological activity.

One common precursor for these syntheses is 6-methoxy-1-tetralone (B92454), which can be readily converted to various substituted dihydronaphthalene derivatives. For instance, the synthesis of 2-methoxy-5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl acetate (B1210297) has been reported with a yield of 65%. nih.gov This transformation introduces both a methoxy (B1213986) and an acetate group, significantly altering the electronic landscape of the naphthalene (B1677914) system. Another example is the preparation of 5-hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, which was synthesized in a high yield of 98%. nih.gov This hydroxy derivative serves as a valuable intermediate for further functionalization.

Furthermore, silyl (B83357) ethers have been prepared to protect the hydroxyl group and enable other chemical modifications. The synthesis of 5-((tert-butyldimethylsilyl)oxy)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one was achieved in a 95% yield. nih.gov These examples highlight the successful synthesis of various substituted 1-oxo-1,2-dihydronaphthalene analogues, providing a toolkit of compounds for further studies.

Table 1: Synthesis of Substituted 1-Oxo-1,2-dihydronaphthalene Analogues

| Compound Name | Starting Material | Reagents/Conditions | Yield (%) | Reference |

| 2-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl acetate | Not specified | Not specified | 65 | nih.gov |

| 5-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | Not specified | Saturated NaHCO₃, CH₂Cl₂ | 98 | nih.gov |

| 5-((tert-Butyldimethylsilyl)oxy)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | 5-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | TBSCl, Imidazole, DMF | 95 | nih.gov |

Scaffold Modifications and Generation of Novel Ring Systems

Beyond simple substitution, the 1-oxo-1,2-dihydronaphthalene scaffold has been subjected to more profound structural modifications, leading to the generation of novel and complex ring systems. These transformations often involve ring-expansion or ring-fusion reactions, dramatically altering the topology of the original molecule.

One notable example involves the photolysis and thermolysis of 2-diazo-1-oxo-1,2-dihydronaphthalenes. researchgate.net These reactions lead to ring contraction, yielding indene-3-carboxylic acid derivatives. researchgate.net The specific outcome of the reaction is dependent on the substitution pattern of the starting material, demonstrating a regioselective rearrangement. researchgate.net

Another approach to scaffold modification is through hydride transfer initiated ring expansion. While not directly demonstrated on the 1-oxo-2,2-dimethyl-1,2-dihydronaphthalene core, the synthesis of oxindole (B195798) fused 1,3-oxazepanes from pyrrolidine-substituted aryl alkynones showcases a relevant strategy. rsc.org This type of transformation, catalyzed by B(C₆F₅)₃, involves the expansion of a five-membered ring into a seven-membered ring, suggesting that similar strategies could be applied to modify the dihydronaphthalene scaffold. rsc.org

The synthesis of biologically active 1,2-dihydronaphthalene-1-ol derivatives has been achieved through a copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes containing a ketone moiety. nih.gov This process not only forms the dihydronaphthalene ring system with good yields and high stereoselectivity but also introduces a hydroxyl group, which can serve as a handle for further scaffold modifications. nih.gov

Table 2: Examples of Scaffold Modifications and Generated Novel Ring Systems

| Starting Scaffold | Reaction Type | Resulting Ring System | Key Features | Reference |

| 2-Diazo-1-oxo-1,2-dihydronaphthalene | Photolysis/Thermolysis | Indene-3-carboxylic acid | Ring contraction | researchgate.net |

| Pyrrolidine-substituted aryl alkynone | Hydride transfer initiated ring expansion | Oxindole fused 1,3-oxazepane | Ring expansion of pyrrolidine | rsc.org |

| Benz-tethered 1,3-diene with ketone | Copper-catalyzed intramolecular reductive cyclization | 1,2-Dihydronaphthalene-1-ol | Formation of dihydronaphthalene ring with hydroxyl group | nih.gov |

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives

The systematic modification of the this compound scaffold has enabled detailed structure-reactivity relationship (SRR) studies. These investigations aim to understand how specific structural features influence the chemical reactivity and, in some cases, the biological activity of the derivatives.

A study on dihydronaphthalene derivatives as S1P receptor agonists revealed that the introduction of substituents on the propylene (B89431) linker and the terminal benzene (B151609) ring significantly influences their in vitro and in vivo activities. nih.gov For instance, a compound bearing a (S)-methyl group at the 2-position of the propylene linker and a chlorine atom at the para-position of the terminal benzene ring exhibited potent and selective agonistic activity. nih.gov This highlights the sensitivity of the molecule's biological function to subtle structural changes.

The regioselectivity of bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene and its 6,7-dimethyl analogue has been studied both experimentally and through quantum chemical calculations. researchgate.net These studies have substantiated that bromination occurs preferentially at the α-methylene position of the alicyclic ring, providing fundamental insights into the reactivity of the scaffold. researchgate.net

Furthermore, the reactivity of 2-diazo-1-oxo-1,2-dihydronaphthalenes in photolysis and thermolysis reactions is highly dependent on the position of substituents. researchgate.net Derivatives with substituents at the 5-position yield indene-3-carboxylic acids, while those substituted at the 4-position lead to the formation of 1-sulfo-indene-3-carboxylic acid derivatives. researchgate.net This demonstrates a clear relationship between the substitution pattern and the reaction outcome.

Table 3: Structure-Reactivity Relationship Observations

| Structural Modification | Observed Effect on Reactivity/Activity | Compound Class | Reference |

| Introduction of (S)-methyl group on propylene linker and p-chloro on terminal benzene ring | Potent and selective hS1P₁ agonistic activity | Dihydronaphthalene S1P agonists | nih.gov |

| Bromination conditions | Regioselective bromination at the α-methylene position | 1-Oxo-1,2,3,4-tetrahydronaphthalenes | researchgate.net |

| Position of sulfonylchloride substituent (5- vs. 4-position) | Determines the final product in photolysis/thermolysis (indene-3-carboxylic acids vs. 1-sulfo-indene-3-carboxylic acids) | 2-Diazo-1-oxo-1,2-dihydronaphthalenes | researchgate.net |

Preparation of Heterocyclic Ring-Fused Derivatives

The 1-oxo-1,2-dihydronaphthalene framework has proven to be an excellent starting point for the synthesis of a variety of heterocyclic ring-fused derivatives. These complex molecules are constructed by building additional heterocyclic rings onto the dihydronaphthalene scaffold, leading to novel chemical entities with potentially interesting properties.

One synthetic route starts with 6-methoxy-1-tetralone, which is converted to its hydrazine (B178648) derivative. researchgate.netnih.gov This intermediate can then react with aryl isothiocyanates to form thiosemicarbazides, which are subsequently cyclized with ethyl chloroacetate (B1199739) to yield thiazolidinone derivatives. researchgate.netnih.gov These thiazolidinones can be further elaborated. For example, treatment with DMF-DMA affords an enaminone derivative, which can then be used to construct fused pyridine (B92270) and thiazole (B1198619) ring systems. nih.gov

Another strategy involves the reaction of the thiazolidinone derivatives with aryl aldehydes and malononitrile (B47326) to prepare pyranothiazolecarbonitrile derivatives. researchgate.net This multicomponent reaction allows for the rapid construction of complex heterocyclic systems. Furthermore, the enaminone intermediate derived from the thiazolidinone can be reacted with various reagents to synthesize fused pyridinone, pyridinethione, and other heterocyclic systems. nih.gov

The Groebke-Blackburn-Bienaymé three-component reaction has been employed to synthesize fused imidazo[1,2-a]heterocycles. nih.gov Although demonstrated on a different scaffold, this powerful one-pot reaction of an aldehyde, an amidine, and an isocyanide offers a promising strategy for the construction of imidazole-fused dihydronaphthalene derivatives. The synthesis of 1,2,3-triazole-fused quinoxalinones has also been reported through the cyclization of a triazole diester. mdpi.com

Table 4: Synthesis of Heterocyclic Ring-Fused Derivatives

| Starting Material | Reagents/Conditions | Fused Heterocycle | Resulting Compound Class | Reference |

| 6-Methoxy-1-tetralone hydrazine derivative | Aryl isothiocyanates, ethyl chloroacetate | Thiazolidinone | Thiazolidinone-fused dihydronaphthalenes | researchgate.netnih.gov |

| Thiazolidinone derivative | Aryl aldehydes, malononitrile | Pyrano[2,3-d]thiazole | Pyrano-thiazole-fused dihydronaphthalenes | researchgate.net |

| Enaminone derivative | Malononitrile or cyanothioacetamide | Pyridine or Thiazole | Thiazolo[4,5-b]pyridine-fused dihydronaphthalenes | nih.gov |

| Triazole diester | 10% Pd/C, Ethanol | Quinoxalinone | 1,2,3-Triazolo[1,5-a]quinoxalinones | mdpi.com |

Potential Applications and Utility of 1 Oxo 2,2 Dimethyl 1,2 Dihydronaphthalene in Non Medicinal and Non Prohibited Scientific Fields

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The functional groups and structural framework of 1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene make it an important intermediate in organic synthesis. nih.gov Its unique reactivity allows for its use in the construction of a variety of more complex organic molecules. nih.gov The dihydronaphthalene core is a substructure found in numerous natural products and biologically active molecules, and synthetic access to derivatives of this scaffold is of significant interest. semanticscholar.org

The synthesis of substituted 1,2-dihydronaphthalenes can be achieved through various catalytic methods, including cobalt-catalyzed metalloradical activation. semanticscholar.orgsci-hub.cat The 1-oxo group on the target compound provides a reactive handle for a multitude of chemical transformations. For instance, dihydronaphthalene derivatives have been synthesized via intramolecular cascade reactions and palladium-catalyzed coupling reactions. nih.gov Research into related tetralone (a more saturated analog) derivatives demonstrates the versatility of this type of scaffold in creating complex structures, such as thiazolidinone and pyranothiazolecarbonitrile derivatives. nih.gov The synthesis of dihydronaphthalene analogues inspired by natural products like combretastatin (B1194345) A-4 further highlights the utility of this structural class as a starting point for complex molecular design. scispace.com

Table 1: Examples of Synthetic Transformations Involving Dihydronaphthalene Scaffolds This table is based on synthetic methods for the broader class of dihydronaphthalene derivatives, illustrating the potential transformations applicable to the title compound.

| Reaction Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Metalloradical Cyclization | Cobalt(II) Porphyrin | Substituted 1,2-Dihydronaphthalenes | sci-hub.cat |

| Intramolecular Cascade | P4-t-Bu (superbase) | Dihydronaphtho[2,3-c]furan-1(3H)-ones | nih.gov |

| Oxidative Coupling | FeCl₃·6H₂O | Dihydronaphthalene Structures | nih.gov |

| Suzuki-Miyaura Coupling | Palladium Catalyst | Aryl-Substituted Dihydronaphthalenes | nih.gov |

Applications in Materials Science (e.g., polymer precursors, optoelectronic materials)

Derivatives of this compound are subjects of research for their potential application as monomers in polymer production. nih.gov The rigid, partially aromatic structure of the dihydronaphthalene core can impart desirable properties such as thermal stability to polymers. The photolysis of related diazodihydronaphthalenones has been shown to produce copolymers, indicating a pathway for polymerization. nih.govresearchgate.net

Furthermore, the unique electronic properties of this class of compounds make them candidates for advanced materials. nih.gov When substituents like thiophene (B33073) or pyrene (B120774) are introduced to the dihydronaphthalene scaffold, the resulting molecules can exhibit altered charge distribution, making them suitable for applications in optoelectronics. nih.gov Compounds with non-coplanarly arranged aromatic rings can possess unique optical and electronic characteristics. researchgate.net The crystal structure of some 1-oxo-1,2-dihydronaphthalene derivatives reveals that the cyclohexa-1,3-diene ring can adopt specific conformations, such as a half-chair, which influences crystal packing and material properties. researchgate.net Derivatives of related compounds are also explored for their use in liquid crystal displays (LCDs). nih.gov

Table 2: Potential Applications in Materials Science

| Application Area | Relevant Property | Example Derivative Class | Reference |

|---|---|---|---|

| Polymer Science | Monomer for high-performance polymers | General Dihydronaphthalene Derivatives | nih.gov |

| Polymer Science | Photopolymerization | Diazodihydronaphthalenones | nih.govresearchgate.net |

| Optoelectronics | Charge distribution modulation | Thiophene or Pyrene-substituted Dihydronaphthalenes | nih.gov |

| Liquid Crystal Displays | Specific optical properties | General Dihydronaphthalene Derivatives | nih.gov |

Photochemical and Photophysical Properties of this compound

The photochemical behavior of 1-oxo-dihydronaphthalene derivatives is an area of active study. The photolysis of substituted 2-diazo-1-oxo-1,2-dihydronaphthalenes and 4-diazonaphthalen-1(4H)-ones has been shown to proceed through highly reactive intermediates, such as ketocarbenes. researchgate.net These intermediates can then react with the surrounding solvent or other molecules to yield a variety of products, including spiro-compounds and copolymers. nih.govresearchgate.net

Studies on chlorinated analogs, such as 2,3,4,4-tetrachloro-1-oxo-1,4-dihydronaphthalene (β-TKN) and 2,2,3,4-tetrachloro-1-oxo-1,2-dihydronaphthalene (α-TKN), reveal that ultraviolet photolysis can initiate reactions from both triplet and singlet excited states. researchgate.net These reactions include hydrogen abstraction from a triplet n–π* state and photodissociation from an excited singlet state. researchgate.net The specific pathway taken can be influenced by the solvent and the substitution pattern on the naphthalene (B1677914) ring. researchgate.net Additionally, visible-light-mediated photoredox catalysis has been employed for the synthesis of 4-aryl-1,2-dihydronaphthalene derivatives, demonstrating that the dihydronaphthalene scaffold can participate in photochemically induced transformations. nih.gov

Use in Catalysis as a Ligand Precursor or Scaffold

The compound this compound has been investigated for its potential role in catalytic processes. nih.gov Specifically, it has been studied in the context of gas-phase methylation reactions that utilize metal oxide catalysts. nih.gov

More broadly, the dihydronaphthalene framework serves as a valuable scaffold for the development of new catalysts and ligands. The synthesis of substituted 1,2-dihydronaphthalenes can be achieved through metalloradical catalysis using cobalt(III)-carbene radical intermediates. semanticscholar.orgsci-hub.cat This highlights the interaction between the dihydronaphthalene structure and transition metal centers. Related bicyclic aromatic structures, such as binaphthyls, are well-known for their application in creating axially chiral ligands for asymmetric catalysis. researchgate.net This precedent suggests the potential for chiral derivatives of this compound to be developed into specialized ligands for stereoselective synthesis. Various catalytic systems, including those based on palladium and iron, have been used to synthesize a range of dihydronaphthalene derivatives, underscoring the compatibility of this scaffold with modern catalytic methods. nih.gov

Contribution to Flavor and Fragrance Chemistry (e.g., as a precursor to C13-norisoprenoids)

In the realm of flavor and fragrance chemistry, C13-norisoprenoids are a significant class of aromatic compounds. researchgate.net Notable examples include β-damascenone, known for its powerful floral and fruity notes, and 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), which imparts the characteristic "petrol" or "kerosene" aroma to aged Riesling wines. researchgate.netnih.govmdpi.com These natural compounds are formed from the degradation of carotenoids. nih.gov For instance, TDN is derived from precursors such as 3,4-dihydroxy-7,8-dihydro-β-ionone, nih.gov while β-damascenone can be formed from precursors like 3-hydroxy-β-damascone. researchgate.net

While this compound is not a documented natural precursor to these specific C13-norisoprenoids, its molecular structure shares features with the carbocyclic core of these potent aroma molecules. Laboratory syntheses of compounds like β-damascone have been achieved from starting materials such as 2,6-dimethylcyclohexanone, which is then elaborated to build the final structure. semanticscholar.org Given the structural relationship, this compound represents a valuable synthetic scaffold. It could potentially be used as a starting material or intermediate in the laboratory synthesis of novel analogs of C13-norisoprenoids, allowing chemists to explore structure-activity relationships and create new fragrance and flavor profiles.

Table 3: Structural Comparison with Key C13-Norisoprenoids

| Compound | Molecular Formula | Key Structural Features | Relevance |

|---|---|---|---|

| This compound | C₁₂H₁₂O | Dihydronaphthalene ring, Ketone, Gem-dimethyl group | Potential synthetic scaffold for aroma analogs |

| 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) | C₁₃H₁₆ | Dihydronaphthalene ring, Gem-dimethyl group | "Petrol" aroma in wine mdpi.com |

Future Directions and Emerging Research Avenues for 1 Oxo 2,2 Dimethyl 1,2 Dihydronaphthalene

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant paradigm shift in chemical manufacturing, offering enhanced control, safety, and scalability. For a compound like 1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene, these technologies promise to refine its synthesis and enable rapid derivatization.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior management of reaction parameters such as temperature, pressure, and mixing. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. For instance, the synthesis of related tetralone structures is already being targeted for flow chemistry applications to minimize solvent consumption and improve efficiency. 24chemicalresearch.com Research on fluorinated tetralones highlights that continuous flow can provide superior control and enhance safety, especially for potentially hazardous reactions.

Automated synthesis platforms can integrate flow reactors with real-time monitoring and robotic handling to perform multi-step synthetic sequences with minimal human intervention. rsc.org Such systems have been successfully used for the automated synthesis of dihydronaphthalene derivatives, like the PET radiotracer [¹⁸F]MC225, using commercially available modules that control the entire process from radiofluorination to purification. nih.gov An automated platform could be envisioned for the synthesis of this compound and its subsequent modification, allowing for the rapid generation of a library of analogues for screening purposes. researchgate.net

| Parameter | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis | Potential Advantage for this compound |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hotspots. | High surface-area-to-volume ratio; superior heat exchange. | Improved safety and selectivity in exothermic formation or derivatization reactions. |

| Mass Transfer | Dependent on stirring efficiency; can be inefficient for multiphasic systems. | Efficient mixing through static mixers or narrow channels. | Higher reaction rates and yields. |

| Scalability | Complex; often requires re-optimization of conditions. | Simpler "scale-out" by running multiple reactors in parallel or for longer times. | Seamless transition from laboratory-scale research to pilot-scale production. |

| Safety | Large volumes of hazardous materials handled at once. | Small reactor volumes minimize risk; enables use of hazardous reagents or extreme conditions. | Safer handling of reactive intermediates and reagents. |

| Process Control | Manual or semi-automated sampling and control. | Integration of in-line analytics (e.g., IR, MS) for real-time monitoring and automated process control. rsc.org | Precise control over product quality and immediate optimization of reaction conditions. |

Machine Learning and Artificial Intelligence in Reactivity Prediction and Synthetic Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by providing tools for predicting reaction outcomes and designing novel synthetic routes. rsc.org While specific AI models for this compound have not been reported, the application of existing and future algorithms to this molecule holds immense potential.

One of the primary applications of AI in synthesis is computer-aided retrosynthesis. nih.gov Algorithms trained on vast databases of published chemical reactions can propose multiple disconnection pathways for a target molecule, breaking it down into simpler, commercially available precursors. nih.gov Such a tool could analyze the structure of this compound and suggest both classical routes and potentially novel, more efficient synthetic strategies that a human chemist might overlook.

Furthermore, ML models can predict the reactivity of a molecule under various conditions. By analyzing the electronic and steric properties of the dihydronaphthalene core, the ketone group, and the gem-dimethyl substituents, an AI model could predict:

The most likely sites for nucleophilic or electrophilic attack.

The outcomes of reactions with a wide array of reagents.

Optimal conditions (catalyst, solvent, temperature) to maximize yield and selectivity for a desired transformation. rsc.org

This predictive power accelerates the research and development cycle, reducing the number of failed experiments and minimizing waste. As these AI tools become more sophisticated, they will not only optimize existing reactions but also aid in the discovery of entirely new transformations. rsc.orgrsc.org

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Retrosynthesis Planning | Uses deep neural networks to recursively break down a target molecule into simpler precursors. nih.gov | Discovery of more efficient or cost-effective synthetic routes from basic starting materials. |

| Reaction Outcome Prediction | Predicts major products, side products, and yields for a given set of reactants and conditions. | Faster optimization of derivatization reactions; avoids unpromising reaction pathways. |

| Property Prediction | Models predict physicochemical properties (e.g., solubility) and biological activities (e.g., toxicity). rsc.org | In silico screening of virtual derivatives to prioritize synthesis of compounds with desired characteristics. |

| Catalyst Design | Aids in the discovery of new catalysts for specific transformations. | Development of novel, highly selective catalysts for functionalizing the dihydronaphthalene scaffold. |

Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly integral to modern synthetic planning. Future research on this compound will likely focus on developing more sustainable synthetic methodologies.

Key areas for green chemistry improvements include:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives (e.g., transition metal or organocatalysts) to reduce waste and improve atom economy. Heterogeneous catalysts, which can be easily separated and recycled, are particularly desirable. For instance, the use of mesoporous graphitic carbon nitride, a heterogeneous organic semiconductor, has been shown to be effective in the photocatalytic synthesis of related dicarbonyl compounds from dihydronaphthalene derivatives under sustainable, visible-light conditions. rsc.org

Alternative Solvents: Reducing the use of volatile and hazardous organic compounds by employing greener solvents such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation, sonication, or photocatalysis to drive reactions under milder conditions and reduce energy consumption.

Electrosynthesis: Employing electricity, a traceless reagent, to drive redox reactions. Electrochemical methods are inherently green as they obviate the need for chemical oxidants or reductants, minimizing waste. researchgate.net The electrochemical synthesis of spirolactones from α-tetralone derivatives demonstrates a novel and environmentally friendly approach that could be explored for the title compound. acs.org

| Green Chemistry Principle | Application to this compound Synthesis | Example from Related Systems |

|---|---|---|

| Catalysis | Developing catalytic versions of key synthetic steps, such as cyclizations or functional group interconversions. | Use of heterogeneous photocatalysts for sustainable cross-coupling reactions. rsc.org |